Glyceryl-2-13C trihexadecanoate

Catalog No.
S1939064
CAS No.
287111-33-5
M.F
C51H98O6
M. Wt
808.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl-2-13C trihexadecanoate

CAS Number

287111-33-5

Product Name

Glyceryl-2-13C trihexadecanoate

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

808.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Glyceryl-2-^13C trihexadecanoate is a stable isotopic, triglyceride derivative that is used in metabolic labeling for identifying metabolic pathways in biological systems. This compound is also referred to as palmitate or palmitic acid. Palmitic acid is a common fatty acid found in animal and plant fats, and it is a vital nutrient for humans.
Glyceryl-2-^13C trihexadecanoate is a white or pale yellow, odorless, and tasteless powder. Its molecular formula is C51H84O6, and its molecular weight is 807.24 g/mol. The melting point of this compound is 63-65°C, and its boiling point is 181-193°C. It is soluble in ethanol, methanol, acetone, hexane, and chloroform.
Glyceryl-2-^13C trihexadecanoate can be synthesized through esterification of glycerol with isotopically labeled hexadecanoic acid, also called palmitic acid. The resulting product is further purified by chromatography. Its purity is typically determined using NMR, GC-MS, and HPLC.
Glyceryl-2-^13C trihexadecanoate is commonly analyzed using mass spectrometry, gas chromatography, and nuclear magnetic resonance spectroscopy. These methods are used to identify and quantify the compound in various biological systems.
Glyceryl-2-^13C trihexadecanoate is a stable and non-toxic compound. It is frequently used in metabolic labeling of lipids in various biological systems including animals and humans. Due to its stability and chemical properties, it can be easily incorporated into cellular membranes.
Glyceryl-2-^13C trihexadecanoate is generally considered safe for use in scientific experiments. However, the handling of this compound should be performed with proper safety precautions to prevent exposure and contact with skin and eyes.
Glyceryl-2-^13C trihexadecanoate is commonly used in metabolic labeling studies to study the synthesis and degradation of lipids in various biological systems. It is also used to examine fatty acid absorption, fatty acid oxidation, and lipid homeostasis in vivo and in vitro.
Recent studies suggest that isotopically labeled fatty acids can be used to examine the metabolic fate of fatty acids in different cell types. Glyceryl-2-^13C trihexadecanoate has been used as a metabolic labeling tool in various studies to examine the impact of obesity and diabetes on lipid metabolism.
Glyceryl-2-^13C trihexadecanoate has potential implications in various fields of research and industry. It can be used for the labeling of food products to study lipid metabolism and to track lipid intake in humans. It can also be used as a metabolic labeling tool in the development of new drugs that target lipid metabolism.
Despite its usefulness, glyceryl-2-^13C trihexadecanoate has limitations. Its incorporation into cellular membranes can be affected by various factors, such as the cell type, the rate of lipid turnover, and the degree of membrane saturation. Future research can explore the incorporation of isotopically labeled fatty acids with different carbon-chain lengths and degrees of saturation, to investigate the regulation of lipid metabolism in different cell types.
1. Investigate the effects of palmitate isotopomers on mitochondrial fatty acid oxidation.
2. Determine the impact of isotopic palmitate on triglyceride synthesis and storage.
3. Study the metabolic fate of isotopic palmitate under various physiological conditions.
4. Develop new analytical methods to improve the sensitivity and accuracy of isotopic palmitate measurements.
5. Investigate mechanisms of fatty acid uptake and incorporation in different tissues.
6. Examine the effects of isotopic palmitate on inflammation and oxidative stress.

XLogP3

21.9

Wikipedia

(2-~13~C)Propane-1,2,3-triyl trihexadecanoate

Dates

Modify: 2023-08-16

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